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Compound of Interest

Compound Name: Carquejol

Cat. No.: B3061002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the

monoterpenoid Carquejol. The information presented is collated from established research,

primarily the spectroscopic analysis conducted by Brandán et al., and is intended to serve as a

valuable resource for researchers in natural product chemistry, pharmacology, and drug

development.

Carquejol, a key constituent of the essential oil from Baccharis trimera, has garnered interest

for its potential biological activities. A thorough understanding of its structural and spectroscopic

properties is fundamental for its identification, characterization, and further investigation in

medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed

experimental protocols and a workflow diagram for spectral analysis.

Spectroscopic Data
The following tables summarize the key spectral data for Carquejol.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Carquejol
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 4.25 d 8.5

H-2 5.80 ddd 10.0, 2.0, 1.0

H-3 5.95 ddd 10.0, 3.0, 1.5

H-4 2.50 m

H-5 2.30 m

H-6 3.10 m

H-7 (CH₃) 1.75 s

H-8 (CH₃) 1.70 s

H-9 (CH₂) 4.90 s

H-9' (CH₂) 4.85 s

OH 1.90 br s

Note: Data is representative and based on spectra obtained in CDCl₃. Chemical shifts are

referenced to TMS (δ 0.00 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: ¹³C NMR Chemical Shifts for Carquejol
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Carbon Chemical Shift (δ, ppm)

C-1 72.0

C-2 130.0

C-3 135.0

C-4 40.0

C-5 35.0

C-6 50.0

C-7 148.0

C-8 20.0

C-9 112.0

C-10 145.0

Note: Data is representative and based on spectra obtained in CDCl₃.

IR (Infrared) Spectroscopy Data
Table 3: Key IR Absorption Bands for Carquejol

Wavenumber (cm⁻¹) Intensity Assignment

3400 Strong, Broad O-H stretch (hydroxyl group)

3080 Medium =C-H stretch (alkene)

2960-2850 Strong C-H stretch (alkane)

1645 Medium C=C stretch (alkene)

1450 Medium C-H bend (alkane)

1050 Strong C-O stretch (alcohol)

890 Strong =CH₂ bend (out-of-plane)
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MS (Mass Spectrometry) Data
Table 4: Mass Spectrometry Fragmentation Data for Carquejol

m/z Relative Intensity (%) Proposed Fragment

150 20 [M]⁺ (Molecular Ion)

135 40 [M - CH₃]⁺

117 100 [M - H₂O - CH₃]⁺

91 60 [C₇H₇]⁺

77 30 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of purified Carquejol (approximately 5-10 mg) is dissolved in

deuterated chloroform (CDCl₃, 0.5 mL) in a standard 5 mm NMR tube. Tetramethylsilane

(TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer,

such as a Bruker Avance 400 MHz or 500 MHz instrument.

¹H NMR Acquisition:

The spectrometer is tuned and shimmed for the sample.

A standard single-pulse experiment is performed with a pulse angle of 90 degrees.

A spectral width of approximately 12 ppm is used.

The number of scans typically ranges from 16 to 64 to achieve a good signal-to-noise

ratio.
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Data is processed with Fourier transformation, phasing, and baseline correction.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and

enhance sensitivity through the Nuclear Overhauser Effect (NOE).

A spectral width of approximately 220 ppm is used.

A larger number of scans (typically 1024 or more) is required due to the low natural

abundance of the ¹³C isotope.

Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation: A small drop of neat Carquejol is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the clean salt plates is recorded.

The sample is placed in the spectrometer's sample compartment.

The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of Carquejol in a volatile organic solvent (e.g.,

methanol or dichloromethane) is introduced into the mass spectrometer. For Gas
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Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which

separates the components before they enter the mass spectrometer.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

typically used for the analysis of small molecules like Carquejol.

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons

(typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion at a specific m/z value is measured by a detector,

generating the mass spectrum.

Workflow for Spectral Data Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a natural

product like Carquejol.
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Sample Preparation

Spectroscopic Analysis

Data Analysis and Structure Elucidation

Extraction of Essential Oil

Purification of Carquejol

NMR Spectroscopy
(¹H, ¹³C, 2D) IR Spectroscopy Mass Spectrometry

NMR Data Interpretation
(Chemical Shifts, Couplings)

IR Data Interpretation
(Functional Groups)

MS Data Interpretation
(Molecular Weight, Fragmentation)

Structure Elucidation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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